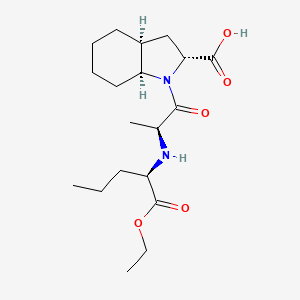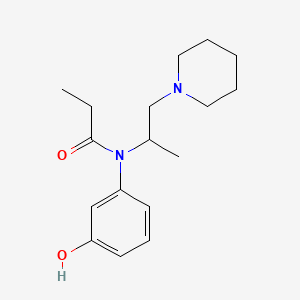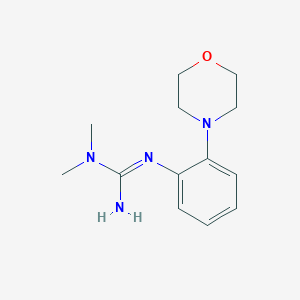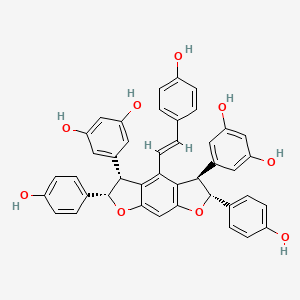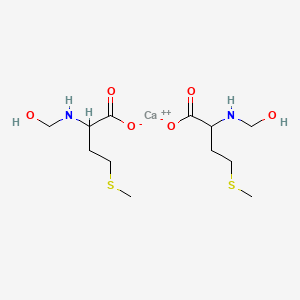
Calcium N-(hydroxymethyl)-DL-methionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium N-(hydroxymethyl)-DL-methionate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of methionine, an essential amino acid, and incorporates calcium, a vital mineral for numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium N-(hydroxymethyl)-DL-methionate typically involves the reaction of methionine with formaldehyde in the presence of a calcium salt. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Methionine, formaldehyde, and a calcium salt (e.g., calcium chloride).
Conditions: The reaction is carried out in an aqueous medium at a temperature range of 25-50°C and a pH of 7-8.
Procedure: Methionine is dissolved in water, followed by the addition of formaldehyde and the calcium salt. The mixture is stirred and maintained at the specified temperature and pH until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Calcium N-(hydroxymethyl)-DL-methionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Calcium N-(hydroxymethyl)-DL-methionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular processes and as a potential supplement for calcium and methionine.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and as a dietary supplement.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and as an additive in animal feed.
Mechanism of Action
The mechanism of action of Calcium N-(hydroxymethyl)-DL-methionate involves its interaction with various molecular targets and pathways. The compound can:
Calcium Release: Release calcium ions, which play a crucial role in cellular signaling, muscle contraction, and bone formation.
Methionine Metabolism: Participate in methionine metabolism, contributing to the synthesis of proteins and other essential biomolecules.
Antioxidant Activity: Exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Similar Compounds
Calcium Methionine: A simpler derivative of methionine that also provides calcium and methionine but lacks the hydroxymethyl group.
Calcium N-(hydroxymethyl)-L-methionate: The L-isomer of the compound, which may have different biological activity and properties.
Calcium N-(hydroxymethyl)-D-methionate: The D-isomer, which may also exhibit distinct characteristics.
Uniqueness
Calcium N-(hydroxymethyl)-DL-methionate is unique due to its combination of calcium and methionine with a hydroxymethyl group, which may enhance its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52886-07-4 |
|---|---|
Molecular Formula |
C12H24CaN2O6S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
calcium;2-(hydroxymethylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C6H13NO3S.Ca/c2*1-11-3-2-5(6(9)10)7-4-8;/h2*5,7-8H,2-4H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
NWNPLGLJNZEMTE-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(=O)[O-])NCO.CSCCC(C(=O)[O-])NCO.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


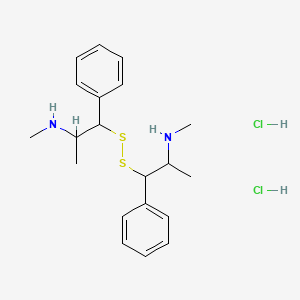
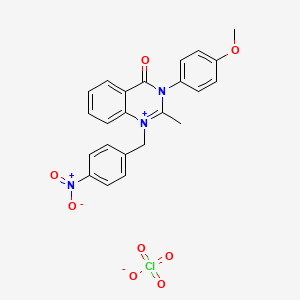
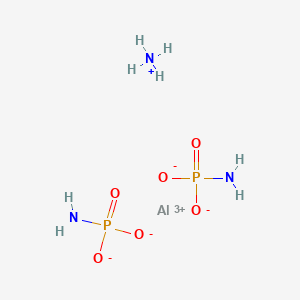
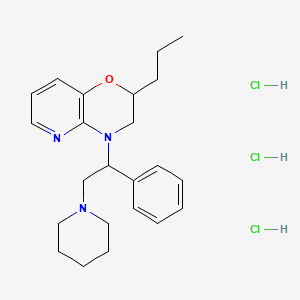
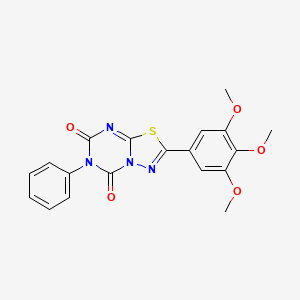


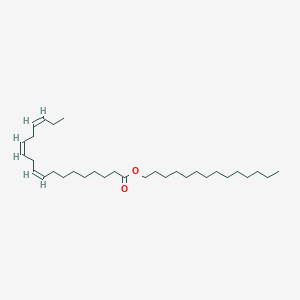
![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
